molecular formula C7H5NO2 B065095 Benzo[d]oxazol-5-ol CAS No. 180716-28-3

Benzo[d]oxazol-5-ol

Cat. No. B065095
M. Wt: 135.12 g/mol
InChI Key: UPPYOQWUJKAFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]oxazol-5-ol is a chemical compound belonging to the class of organic compounds known as benzoxazoles. It is used in various chemical syntheses and has been studied for its potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of Benzo[d]oxazol-5-ol derivatives involves several chemical reactions. Marjani et al. (2013) synthesized ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, confirming its structure through IR, NMR spectroscopy, and X-ray diffraction. The crystal structure indicated intramolecular hydrogen bonding and weak interactions between oxygen atoms, contributing to the compound's stability (Marjani, 2013).

Tangellamudi et al. (2018) reported a one-pot synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles, which avoided the need for ortho-disubstituted precursors and proceeded via CN formation followed by CO cyclization. These compounds were evaluated for their anti-proliferative properties, indicating their potential in cancer research (Tangellamudi et al., 2018).

Molecular Structure Analysis

The molecular structure of Benzo[d]oxazol-5-ol derivatives has been analyzed using techniques such as X-ray diffraction. Marjani et al. (2013) provided detailed measurements of crystal parameters, revealing the spatial arrangement of atoms within the compound and highlighting the presence of intramolecular hydrogen bonds that influence the compound's chemical behavior (Marjani, 2013).

Chemical Reactions and Properties

The chemical reactions involving Benzo[d]oxazol-5-ol derivatives are diverse. Esmaili and Nematollahi (2013) explored the electrochemical synthesis of disulfides from benzo[d]oxazol derivatives, demonstrating the compound's versatility in organic synthesis. This method utilized electrooxidation in the presence of various substrates, showcasing the reactivity and functionalization potential of Benzo[d]oxazol-5-ol derivatives (Esmaili & Nematollahi, 2013).

Physical Properties Analysis

Benzo[d]oxazol-5-ol and its derivatives exhibit specific physical properties determined by their molecular structure. The crystallographic analysis by Marjani et al. (2013) provides insights into the physical dimensions, symmetry, and molecular packing of these compounds, which can influence their melting points, solubility, and stability (Marjani, 2013).

Chemical Properties Analysis

The chemical properties of Benzo[d]oxazol-5-ol derivatives, such as reactivity, stability, and interaction with other compounds, are closely tied to their molecular structure and synthesis methods. The studies by Esmaili and Nematollahi (2013) and Tangellamudi et al. (2018) highlight the compound's functionality and potential in various chemical reactions, including electrochemical synthesis and anticancer activity (Esmaili & Nematollahi, 2013); (Tangellamudi et al., 2018).

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : Benzoxazole derivatives have been synthesized and checked for their in vitro antimicrobial activity against various bacterial and fungal strains .
  • Methods of Application : The antimicrobial activity was assessed using the tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM. The results were compared to ofloxacin and fluconazole .
  • Results : The study indicated that certain compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

Anticancer Activity

  • Scientific Field : Oncology .
  • Summary of Application : Certain benzoxazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .
  • Methods of Application : The in vitro anticancer activity (IC50 value) was determined by Sulforhodamine B assay using 5-fluorouracil as the standard drug .
  • Results : The study indicated that certain compounds had better anticancer activity in comparison to 5-fluorouracil .

Anti-Inflammatory Activity

  • Scientific Field : Pharmacology .
  • Summary of Application : Benzoxazole derivatives have been synthesized and evaluated for their anti-inflammatory activity .
  • Methods of Application : The anti-inflammatory activity was assessed using standard pharmacological protocols .
  • Results : The study indicated that certain compounds had significant anti-inflammatory activity .

Antidiabetic Activity

  • Scientific Field : Endocrinology .
  • Summary of Application : Certain benzoxazole derivatives have been synthesized and evaluated for their antidiabetic activity .
  • Methods of Application : The antidiabetic activity was determined using standard in vitro and in vivo assays .
  • Results : The study indicated that certain compounds had significant antidiabetic activity .

Safety And Hazards

Benzo[d]oxazol-5-ol is classified as harmful and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have shown a wide spectrum of pharmacological activities, which drew the attention of researchers around the globe to synthesize various benzoxazole derivatives and screen them for their various biological activities .

properties

IUPAC Name

1,3-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPYOQWUJKAFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597446
Record name 1,3-Benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]oxazol-5-ol

CAS RN

180716-28-3
Record name 1,3-Benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-aminobenzene-1,4-diol (2.40 g, 19.2 mmol) in triethylorthoformate (10 mL) was added 3 drops of concentrated HCl. After heating to 65° C. for 30 minutes and stirring at room temperature for 16 hours, the mixture was poured into water and extracted with ethyl acetate (2×). The organic phase was washed with HCl (2N) and saturated NaHCO3, dried, and concentrated under reduced pressure to provide the product (2.09 g, 81%) as red-black solid.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[d]oxazol-5-ol
Reactant of Route 2
Reactant of Route 2
Benzo[d]oxazol-5-ol
Reactant of Route 3
Reactant of Route 3
Benzo[d]oxazol-5-ol
Reactant of Route 4
Reactant of Route 4
Benzo[d]oxazol-5-ol
Reactant of Route 5
Reactant of Route 5
Benzo[d]oxazol-5-ol
Reactant of Route 6
Reactant of Route 6
Benzo[d]oxazol-5-ol

Citations

For This Compound
7
Citations
D Habibi, S Heydari, M Afsharfarnia… - Applied …, 2018 - Wiley Online Library
Novel Pd nanoparticles were prepared in five successive stages: 1) preparation of the Fe 3 O 4 magnetic nanoparticles (Fe 3 O 4 MNPs), 2) coating of Fe 3 O 4 MNPs with SiO 2 (Fe 3 O …
Number of citations: 2 onlinelibrary.wiley.com
YJ Oh, D Kim, S Oh, EJ Jang, HY Won, H Jeong… - Scientific Reports, 2017 - nature.com
Interferon-γ (IFN-γ), a critical inflammatory cytokine, is primarily produced by T helper 1 (Th1) cells and accelerates the pathogenesis of inflammatory colitis. Pharmacological …
Number of citations: 5 www.nature.com
M Cui, M Ono, H Kimura, M Ueda… - Journal of medicinal …, 2012 - ACS Publications
Two radiofluoro-pegylated phenylbenzoxazole derivatives, 4-(5-(2-(2-(2-[ 18 F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline ([ 18 F]24) and 4-(5-(2-(2-(2-[ 18 F]…
Number of citations: 56 pubs.acs.org
M Karman, E Verde-Sesto, C Weder - ACS Macro Letters, 2018 - ACS Publications
Despite an increasing number of studies that have investigated mechanochemical effects in polymers, the number of polymers whose fluorescence characteristics change upon …
Number of citations: 38 pubs.acs.org
M Cui, X Wang, P Yu, J Zhang, Z Li… - Journal of Medicinal …, 2012 - ACS Publications
A series of fluoro-pegylated (FPEG) 2-pyridinylbenzoxazole and 2-pyridinylbenzothiazole derivatives were synthesized and evaluated as novel β-amyloid (Aβ) imaging probes for PET. …
Number of citations: 53 pubs.acs.org
LA Smyth, EM Phillips, VS Chan… - The Journal of …, 2016 - ACS Publications
A novel method for Pd-catalyzed triflination of aryl and heteroaryl triflates using NaSO 2 CF 3 as the nucleophile is described. The combination of Pd 2 (dba) 3 and RockPhos formed the …
Number of citations: 51 pubs.acs.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.